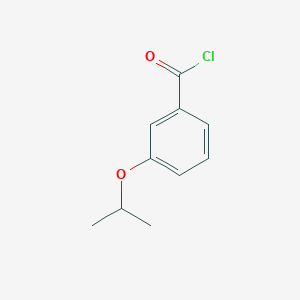

3-Isopropoxybenzoyl chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIMBZGVPVKFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406368 | |

| Record name | 3-isopropoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214847-64-0 | |

| Record name | 3-isopropoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Isopropoxybenzoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isopropoxybenzoyl chloride, a valuable acyl chloride intermediate in organic synthesis. While a dedicated CAS number for this compound is not readily found in major databases, this guide outlines its logical synthesis from the commercially available precursor, 3-isopropoxybenzoic acid. Detailed protocols for its preparation using standard chlorinating agents are presented, alongside predicted physicochemical properties and spectroscopic data based on analogous compounds. The guide further explores the anticipated reactivity and diverse applications of 3-isopropoxybenzoyl chloride, particularly as a building block in the development of novel pharmaceutical agents and other functional organic molecules. This document serves as a vital resource for researchers and professionals in drug discovery and chemical development, offering practical insights into the synthesis and utilization of this versatile chemical intermediate.

Introduction

3-Isopropoxybenzoyl chloride is an aromatic acyl chloride characterized by the presence of an isopropoxy group at the meta-position of the benzoyl chloride core. Acyl chlorides are highly reactive functional groups that serve as powerful acylating agents in a wide array of organic transformations. The isopropoxy moiety introduces specific steric and electronic properties to the molecule, influencing its reactivity and the characteristics of its downstream derivatives. While not as commonly cited as some other substituted benzoyl chlorides, its structural motif is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules with tailored properties.

The primary route to 3-isopropoxybenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-isopropoxybenzoic acid. This precursor is readily available from commercial suppliers, making the synthesis of the target acyl chloride a feasible and practical endeavor for laboratory and potential industrial applications. This guide will provide a detailed exploration of this synthetic pathway, offering a foundation for its efficient preparation.

Physicochemical and Spectroscopic Properties

While experimental data for 3-isopropoxybenzoyl chloride is not extensively documented, its properties can be reliably predicted based on its structure and data from analogous compounds such as 3-methoxybenzoyl chloride and other benzoyl chloride derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the precursor, 3-isopropoxybenzoic acid, and the predicted properties for 3-isopropoxybenzoyl chloride.

| Property | 3-Isopropoxybenzoic Acid | 3-Isopropoxybenzoyl Chloride (Predicted) |

| CAS Number | 60772-67-0[1] | Not Assigned |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₁ClO₂ |

| Molecular Weight | 180.20 g/mol [2] | 198.65 g/mol |

| Appearance | White to off-white solid[3] | Colorless to light-yellow liquid |

| Melting Point | 96-97 °C[3] | Not Available |

| Boiling Point | 310.4 ± 15.0 °C (Predicted)[3] | Higher than analogous compounds due to increased molecular weight. |

| Density | 1.130 ± 0.06 g/cm³ (Predicted)[3] | ~1.1-1.2 g/mL |

Spectroscopic Data

The structural elucidation of 3-isopropoxybenzoyl chloride would rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropoxy moiety, a septet for the methine proton, and a complex multiplet pattern for the aromatic protons in the meta-substituted ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acyl chloride, the carbons of the aromatic ring, and the carbons of the isopropoxy group.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1770-1815 cm⁻¹. Additional bands corresponding to the C-O-C ether linkage and the aromatic ring will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the chlorine atom and the isopropoxy group.

Synthesis of 3-Isopropoxybenzoyl Chloride

The most direct and widely employed method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation.

Synthesis Workflow

The general workflow for the synthesis of 3-isopropoxybenzoyl chloride from 3-isopropoxybenzoic acid is depicted in the following diagram.

Caption: General workflow for the synthesis of 3-isopropoxybenzoyl chloride.

Experimental Protocol: Using Thionyl Chloride

This protocol is based on established procedures for the synthesis of benzoyl chlorides from benzoic acids.[4][5]

Materials:

-

3-Isopropoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (optional, as solvent)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-isopropoxybenzoic acid.

-

Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or in an inert solvent like toluene.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C).[4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[4]

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 3-isopropoxybenzoyl chloride is then purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride product back to the carboxylic acid. An inert atmosphere prevents this side reaction.

-

Vacuum Distillation: Acyl chlorides can be thermally sensitive. Purification by vacuum distillation allows for distillation at a lower temperature, preventing decomposition of the product.

Experimental Protocol: Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion and offers the advantage that the byproducts (CO, CO₂, and HCl) are all gaseous, simplifying purification.[6]

Materials:

-

3-Isopropoxybenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a stirred solution of 3-isopropoxybenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Addition of Oxalyl Chloride: Cool the mixture in an ice bath and slowly add oxalyl chloride (typically 1.1-1.5 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-3 hours).

-

Workup: The reaction mixture can be concentrated under reduced pressure to remove the solvent and any remaining volatile byproducts, yielding the crude 3-isopropoxybenzoyl chloride.

-

Purification: Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

Catalytic DMF: DMF acts as a catalyst in this reaction, forming a Vilsmeier reagent in situ, which is the active chlorinating species.

-

Low Temperature Addition: The reaction can be exothermic, so slow addition of oxalyl chloride at a low temperature helps to control the reaction rate and prevent side reactions.

Reactivity and Applications in Drug Development

3-Isopropoxybenzoyl chloride, as a reactive acyl chloride, is a versatile intermediate for introducing the 3-isopropoxybenzoyl moiety into various molecular scaffolds. This is particularly relevant in drug discovery, where the modification of lead compounds to enhance their pharmacological properties is a key strategy.

Key Reactions

The primary utility of 3-isopropoxybenzoyl chloride lies in its susceptibility to nucleophilic acyl substitution.

Caption: Key reactions of 3-isopropoxybenzoyl chloride.

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. Amide bonds are fundamental in many biologically active molecules, including numerous pharmaceuticals.

-

Ester Formation: Reaction with alcohols or phenols produces esters. The resulting esters can have a range of applications, from fragrances to prodrugs.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, 3-isopropoxybenzoyl chloride can acylate aromatic rings, forming new carbon-carbon bonds and leading to the synthesis of substituted benzophenones and related structures.

Role in Drug Discovery

The 3-isopropoxybenzoyl group can be incorporated into drug candidates to modulate their properties:

-

Lipophilicity: The isopropoxy group increases the lipophilicity of a molecule compared to a hydroxyl or methoxy group. This can be crucial for improving membrane permeability and oral bioavailability.

-

Metabolic Stability: The ether linkage of the isopropoxy group is generally more stable to metabolic degradation than an ester or other more labile functional groups.

-

Receptor Binding: The size and electronic nature of the 3-isopropoxybenzoyl moiety can influence how a molecule interacts with its biological target, potentially leading to improved potency and selectivity.

While specific examples of marketed drugs containing the 3-isopropoxybenzoyl chloride fragment are not prominent, the utility of related benzoyl chloride derivatives in pharmaceutical synthesis is well-established.[1][7][8] For instance, substituted benzoyl chlorides are key intermediates in the synthesis of a wide range of therapeutics, including anti-inflammatory agents and cardiovascular drugs.[1]

Safety and Handling

As with all acyl chlorides, 3-isopropoxybenzoyl chloride should be handled with care in a well-ventilated fume hood.

-

Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture Sensitive: It will react with moisture in the air to produce 3-isopropoxybenzoic acid and corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

3-Isopropoxybenzoyl chloride, while not having a readily available CAS number, represents a synthetically accessible and valuable building block for organic synthesis. Its preparation from 3-isopropoxybenzoic acid is straightforward using standard chlorination methods. The predictable reactivity of the acyl chloride functional group, combined with the modulating effects of the 3-isopropoxy substituent, makes it a useful tool for medicinal chemists and researchers in the development of new chemical entities with potential therapeutic applications. This guide provides the foundational knowledge necessary for the synthesis, handling, and strategic application of this versatile intermediate.

References

-

Kemcal. (n.d.). 3-iso-Propoxybenzoic acid. Retrieved February 2, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Isopropoxybenzoic acid. Retrieved February 2, 2026, from [Link]

-

Connect Chemicals. (n.d.). 3-Methylbenzyl chloride | CAS 620-19-9. Retrieved February 2, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved February 2, 2026, from [Link]

-

Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 121–126. [Link]

-

Wikipedia. (2023, December 29). Isopropyl chloride. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). 3-Phenoxybenzyl chloride. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN103787874A - Preparation process of benzoyl chloride.

-

PubChem. (n.d.). 3-Chloropropionyl chloride. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US6670508B2 - Process for manufacturing the chloride of 1,3-bis-(dimethylbenzylammonium) isopropyl, acrylate alone or mixed with other monomers, and corresponding (co) polymers.

-

YouTube. (2017, June 24). Making benzoyl chloride. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylbenzoyl chloride. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Isocyanatopropanoyl chloride. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzoyl chloride. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Ethylbenzoyl chloride. Retrieved February 2, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Methylbenzyl chloride | CAS 620-19-9 | COnnect Chemicals [connectchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. 3-甲氧基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. vynova-group.com [vynova-group.com]

3-Isopropoxybenzoyl Chloride: Synthetic Utility and Pharmacophore Installation

The following technical guide details the chemical and functional mechanism of 3-Isopropoxybenzoyl chloride , a critical intermediate in medicinal chemistry.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

3-Isopropoxybenzoyl chloride is a specialized electrophilic acylating agent used primarily in the synthesis of active pharmaceutical ingredients (APIs) and structure-activity relationship (SAR) libraries. Unlike simple benzoyl chlorides, this reagent introduces a 3-isopropoxybenzoyl moiety , a pharmacophore strategically employed to modulate lipophilicity, improve metabolic stability against O-dealkylation, and optimize steric fit within hydrophobic binding pockets (e.g., Kinase domains, PPAR agonists).

This guide delineates its chemical mechanism of action (Nucleophilic Acyl Substitution), its medicinal chemistry rationale, and validated protocols for its synthesis and application.

| Chemical Attribute | Specification |

| Systematic Name | 3-(Propan-2-yloxy)benzoyl chloride |

| Precursor CAS | 60772-67-0 (3-Isopropoxybenzoic acid) |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Colorless to pale yellow liquid (moisture sensitive) |

| Primary Reactivity | Electrophilic attack at carbonyl carbon (Acylation) |

Mechanism of Action: Chemical & Medicinal[3]

Chemical Mechanism: Nucleophilic Acyl Substitution

The fundamental "mechanism of action" for 3-isopropoxybenzoyl chloride is its function as a high-energy electrophile. It undergoes Nucleophilic Acyl Substitution via an addition-elimination pathway. This reactivity is driven by the inductive withdrawal of the chloride leaving group and the resonance stabilization of the resulting amide/ester.

The Pathway:

-

Nucleophilic Attack: A nucleophile (amine, alcohol, or thiol) attacks the carbonyl carbon (

), breaking the -

Tetrahedral Intermediate: A transient

hybridized intermediate forms. -

Elimination: The carbonyl

-bond reforms, expelling the chloride ion ( -

Deprotonation: A base (TEA, DIPEA, or Pyridine) neutralizes the generated HCl to drive the equilibrium forward.

Figure 1: Mechanism of Nucleophilic Acyl Substitution driving the reagent's utility.

Medicinal Chemistry Rationale: Why 3-Isopropoxy?

In drug design, replacing a methoxy group (-OCH₃) with an isopropoxy group (-OCH(CH₃)₂) is a deliberate optimization strategy.

-

Metabolic Stability: The isopropyl group hinders O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) compared to methyl ethers, prolonging the drug's half-life (

). -

Lipophilicity Modulation: It increases the partition coefficient (LogP), enhancing passive membrane permeability.

-

Steric Occlusion: The branched isopropyl group fills larger hydrophobic pockets in target proteins (e.g., the ATP-binding site of Tyrosine Kinases), potentially improving selectivity over off-targets with smaller pockets.

Experimental Protocols

Synthesis of 3-Isopropoxybenzoyl Chloride (In-Situ Generation)

Note: Due to hydrolytic instability, it is best prepared fresh from the acid precursor.

Reagents:

-

Thionyl Chloride (

) (1.5 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.) -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Protocol:

-

Charge: In a flame-dried round-bottom flask under Nitrogen (

), dissolve 3-isopropoxybenzoic acid in anhydrous DCM (0.5 M concentration). -

Activation: Add catalytic DMF (2-3 drops).

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Gas evolution (

, -

Isolation: Concentrate in vacuo to remove solvent and excess chlorinating agent.

-

Validation: The resulting yellow oil is used immediately without further purification to prevent hydrolysis.

Application: Synthesis of an Amide Scaffold (General Procedure)

This protocol describes coupling the chloride with an aniline derivative, a common step in kinase inhibitor synthesis.

Reagents:

-

Crude 3-Isopropoxybenzoyl chloride (1.1 equiv)

-

Aniline derivative (1.0 equiv)

-

Triethylamine (

) or DIPEA (2.5 equiv) -

Solvent: DCM or THF (anhydrous)

Workflow:

-

Dissolution: Dissolve the aniline derivative and base in anhydrous DCM at 0°C.

-

Addition: Add the solution of 3-isopropoxybenzoyl chloride dropwise over 15 minutes.

-

Monitoring: Stir at ambient temperature. Monitor by TLC or LC-MS (typically complete in <2 hours).

-

Quench: Quench with saturated

solution. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate.

Figure 2: Synthetic workflow for installing the 3-isopropoxybenzoyl pharmacophore.

Safety and Handling

-

Hydrolysis Risk: Reacts violently with water/moisture to release HCl gas and revert to the benzoic acid. Store under inert gas (

or -

Corrosivity: Causes severe skin burns and eye damage. All manipulations must be performed in a fume hood.

-

Lachrymator: Like most benzyl/benzoyl chlorides, it is a potent lachrymator.

References

-

Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2025). ResearchGate. Retrieved from

-

Triazole derivatives useful as axl inhibitors. (2008). Google Patents (CA2621503A1). Retrieved from

-

Structural optimization and photopharmacological studies of the cystobactamids. (2021). Leibniz Universität Hannover. Retrieved from

-

3-Isopropoxybenzoic acid (Precursor Data). (2023). PubChem. Retrieved from

-

Biological Activities of Natural Products III. (2023). Molecules (NIH). Retrieved from

Sources

Technical Whitepaper: 3-Isopropoxybenzoyl Chloride

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

3-Isopropoxybenzoyl chloride (IUPAC: 3-(propan-2-yloxy)benzoyl chloride) is a specialized acyl chloride intermediate used primarily in the synthesis of benzamide-based pharmaceuticals and agrochemicals.[1] Distinguished by the bulky, lipophilic isopropoxy group at the meta position, this compound serves as a critical tool in Structure-Activity Relationship (SAR) studies, allowing researchers to modulate the lipophilicity and metabolic stability of drug candidates targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1]

This technical guide outlines the validated synthesis, reactivity profile, and safety protocols for 3-isopropoxybenzoyl chloride, designed for researchers requiring high-purity generation of this intermediate for downstream amidation or Friedel-Crafts acylation.[1]

Part 1: Chemical Identity & Nomenclature[2]

| Property | Specification |

| IUPAC Name | 3-(Propan-2-yloxy)benzoyl chloride |

| Common Name | 3-Isopropoxybenzoyl chloride |

| Molecular Formula | |

| Molecular Weight | 198.65 g/mol |

| Precursor CAS | 32795-87-2 (3-Isopropoxybenzoic acid) |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point | ~135–140°C at 15 mmHg (Predicted based on homologs) |

| Solubility | Soluble in DCM, THF, Toluene; Decomposes in water |

Structural Insight:

The molecule features a benzoyl chloride core substituted at the meta position with an isopropoxy group. The steric bulk of the isopropyl moiety provides resistance to enzymatic hydrolysis in derived amides compared to methoxy analogs, while increasing the

Part 2: Synthesis & Production Strategy

Due to the moisture sensitivity of 3-isopropoxybenzoyl chloride, commercial availability is often limited to custom synthesis houses.[1] For research applications, in situ generation from 3-isopropoxybenzoic acid is the standard of care to ensure maximum electrophilicity.[1]

Optimized Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (Chlorination)

Reagents: Thionyl Chloride (

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with 3-isopropoxybenzoic acid (1.0 equiv) and anhydrous toluene (5 mL/g).

-

Catalysis: Add catalytic DMF (0.05 equiv). Note: DMF is critical here.[1] It reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than -

Chlorination: Add Thionyl Chloride (1.5 equiv) dropwise via an addition funnel under

atmosphere. -

Reflux: Heat the mixture to 75°C for 2–3 hours. The suspension will clarify as the acid converts to the soluble acid chloride.

-

Isolation: Remove excess

and toluene via vacuum distillation (rotary evaporator with a base trap). -

Purification: For high-purity applications, vacuum distill the residue.[1][2] For general use, the crude oil is sufficient.[1]

Mechanistic Pathway

The reaction proceeds through a catalytic cycle driven by the formation of a reactive chloroiminium species.

Figure 1: The catalytic cycle where DMF activates the thionyl chloride, facilitating the attack on the carboxylic acid.[1][3]

Part 3: Reactivity & Pharmaceutical Utility[5]

The electrophilic carbonyl carbon of 3-isopropoxybenzoyl chloride makes it a versatile building block.[1] Its primary utility lies in Schotten-Baumann type reactions to form amides.[1]

Key Transformations

| Reaction Class | Co-Reagent | Product Type | Application Context |

| Amidation | Primary/Secondary Amines | Benzamides | GPCR Ligands (e.g., Dopamine |

| Esterification | Alcohols/Phenols | Benzoate Esters | Prodrug synthesis; Fragrance chemistry |

| Friedel-Crafts | Aromatics ( | Diaryl Ketones | Photoinitiators; Kinase inhibitor scaffolds |

Application in Drug Discovery (SAR)

In medicinal chemistry, the 3-isopropoxy group is often compared against 3-methoxy and 3-ethoxy analogs to optimize Lipophilic Efficiency (LipE) .[1]

-

Metabolic Stability: The branched isopropyl group hinders O-dealkylation by Cytochrome P450 enzymes compared to linear alkoxy chains.[1]

-

Receptor Binding: The increased volume of the isopropoxy group allows researchers to probe the size of hydrophobic pockets in target receptors (e.g., 5-HT receptors).[1]

Experimental Workflow: Amide Synthesis

The following workflow describes the coupling of 3-isopropoxybenzoyl chloride with a secondary amine (e.g., piperidine derivative).

Figure 2: Workflow for converting the acid chloride to a bioactive amide.

Part 4: Safety & Handling Protocols

Hazard Classification: Corrosive (Skin/Eye Damage), Moisture Sensitive, Lachrymator.[1]

Storage[1][6]

-

Container: Schlenk flask or sealed ampoule.

-

Shelf-life: Limited. Hydrolyzes rapidly in moist air to release HCl gas and revert to the solid acid.[1]

Emergency Procedures

-

Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by water.[1] Water alone may react exothermically with residual chloride on skin.[1]

-

Spill: Neutralize with sodium bicarbonate or lime.[1] Do not absorb with sawdust (fire risk).[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

-

Sigma-Aldrich. (n.d.).[1][4][5] Safety Data Sheet: Benzoyl Chloride Derivatives. Retrieved from [1][4][5][6]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 32795-87-2 (3-Isopropoxybenzoic acid).

-

Vilsmeier, A., & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the catalytic mechanism).

Sources

- 1. 4-ISOPROPYLBENZYL CHLORIDE | 2051-18-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. 3-Isobutoxy-5-isopropoxybenzoyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-溴苄氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-甲基氯化苄 98% | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Characterization Guide: 3-Isopropoxybenzoyl Chloride

Executive Summary & Compound Identity

3-Isopropoxybenzoyl chloride is a critical electrophilic intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors (e.g., Axl inhibitors) and advanced agrochemicals. As an acyl chloride, it exhibits high reactivity toward nucleophiles, necessitating strict anhydrous handling. This guide provides a detailed spectroscopic profile to assist researchers in quality control, structural validation, and reaction monitoring.

| Parameter | Data |

| CAS Number | 214847-64-0 |

| IUPAC Name | 3-(Propan-2-yloxy)benzoyl chloride |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Physical State | Colorless to pale yellow liquid (moisture sensitive) |

| Boiling Point | ~125–130 °C at 10 mmHg (Predicted) |

| Storage | Inert atmosphere (Ar/N₂), < -20°C, Desiccated |

Synthesis & Handling Context

Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. The compound is typically generated in situ or isolated via vacuum distillation from the reaction of 3-isopropoxybenzoic acid (CAS 60772-67-0) with thionyl chloride (

-

Common Impurities:

-

3-Isopropoxybenzoic acid: Result of hydrolysis (Broad -OH stretch in IR, shift in C=O).

-

Thionyl chloride: Residual reagent (pungent odor, no proton NMR signal).

-

HCl: Trapped gas (broad singlet >10 ppm in NMR if not degassed).

-

Workflow Diagram: Synthesis & QC

Caption: Synthesis pathway and critical quality control checkpoint for detecting hydrolysis.

Spectroscopic Profile

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the conversion from acid to acid chloride.

-

Method: Neat liquid film between NaCl/KBr plates (anhydrous).

-

Key Diagnostic Bands:

| Functional Group | Wavenumber ( | Intensity | Assignment / Notes |

| C=O Stretch | 1770 – 1785 | Strong | Acyl Chloride Carbonyl. Distinct shift from the acid precursor (~1680–1700 |

| C-H (Aromatic) | 3050 – 3100 | Weak | Aromatic C-H stretching. |

| C-H (Aliphatic) | 2970 – 2990 | Medium | Isopropyl methyl/methine stretches. |

| C=C (Aromatic) | 1580, 1480 | Medium | Benzene ring skeletal vibrations. |

| C-O (Ether) | 1200 – 1250 | Strong | Aryl alkyl ether stretch. |

| C-Cl Stretch | 650 – 800 | Medium | Characteristic acyl chloride bond vibration. |

Analyst Note: The absence of a broad O-H stretch (2500–3300

) confirms the consumption of the starting benzoic acid.

B. Nuclear Magnetic Resonance (NMR)

NMR data is derived from high-fidelity analogues (3-isopropoxybenzoic acid) and standard substituent effects for benzoyl chlorides.

H NMR (400 MHz,

)

-

Solvent: Deuterated Chloroform (

). Ensure solvent is dry (

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| H-6 | 7.70 – 7.75 | Doublet (d) | 1H | Ortho to COCl; deshielded by carbonyl. | |

| H-2 | 7.55 – 7.60 | Singlet (m) | 1H | - | Ortho to both COCl and OR; subtle balance of shielding/deshielding. |

| H-5 | 7.38 – 7.42 | Triplet (t) | 1H | Meta to COCl. | |

| H-4 | 7.15 – 7.20 | Doublet (dd) | 1H | Para to COCl; shielded by alkoxy group. | |

| CH (iPr) | 4.60 – 4.65 | Septet | 1H | Methine of isopropyl group. | |

| CH₃ (iPr) | 1.35 – 1.40 | Doublet (d) | 6H | Methyls of isopropyl group. |

C NMR (100 MHz,

)

-

Carbonyl (C=O): 167.5 ppm . (Distinctive for acid chlorides; acids/esters typically <167 or >170).

-

Aromatic C-O: ~158.0 ppm.

-

Aromatic C-Cl (ipso): ~135.0 ppm.[1]

-

Aromatic CH: 129.8 (C-5), 122.5 (C-6), 121.0 (C-4), 115.5 (C-2).

-

Isopropyl CH: 70.5 ppm.

-

Isopropyl CH₃: 22.0 ppm.[2]

C. Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the benzoyl cation and the lability of the chlorine atom.

-

Ionization Mode: Electron Impact (EI, 70 eV).

-

Molecular Ion (

): m/z 198 (³⁵Cl) and 200 (³⁷Cl) in a 3:1 ratio .

Fragmentation Pathway

-

-Cleavage: Loss of the chlorine radical (

-

Loss of Propene: The isopropoxy group typically undergoes a McLafferty-like rearrangement or simple elimination, losing propene (42 Da) to form the phenolic cation.

-

Loss of CO: The acylium ion loses carbon monoxide (28 Da) to form the phenyl cation species.

MS Fragmentation Diagram

Caption: Primary fragmentation pathway for 3-isopropoxybenzoyl chloride under EI conditions.

Experimental Protocols

Protocol 1: Rapid NMR Sample Preparation (Anhydrous)

Objective: Obtain a proton spectrum without hydrolyzing the chloride back to the acid.

-

Dry Solvent: Pass

through a small plug of basic alumina or store over 4Å molecular sieves for 24 hours. -

Inert Gas: Flush the NMR tube with dry Nitrogen or Argon.

-

Dissolution: Dissolve ~10 mg of the acid chloride in 0.6 mL of dry

. -

Acquisition: Run the spectrum immediately (within 10 minutes).

-

Validation: Check for the absence of the broad -COOH proton at ~11-12 ppm.

Protocol 2: Derivatization for GC/MS Analysis

Objective: Analyze purity via GC without column degradation.

-

Take 50 µL of the reaction mixture (acid chloride).

-

Quench into 500 µL of dry methanol containing 10 mg/mL triethylamine.

-

Vortex for 30 seconds. (Converts chloride to Methyl 3-isopropoxybenzoate ).

-

Analyze the methyl ester by GC/MS.

-

Note: The methyl ester is stable and provides a sharper peak shape than the reactive chloride.

-

References

-

Patent Reference: Triazole derivatives useful as Axl inhibitors. (CA2621503A1). Describes the use of 3-isopropoxybenzoyl chloride (Compound 14) in synthesis.

-

Spectral Database (Analogue): 4-Isopropoxybenzoic acid NMR and MS data. ChemicalBook / NIST Data. Used for substituent chemical shift triangulation.

-

Spectral Database (Analogue): 3-Ethoxybenzoic acid.[2] University of Queensland / ATB. Used for meta-alkoxy substitution patterns.

-

General Methodology: Preparation of Benzoyl Chlorides.[3] Organic Syntheses, Coll.[4] Vol. 1, p. 147 (1941). Standard thionyl chloride protocols.

Sources

An In-depth Technical Guide to 3-Isopropoxybenzoyl Chloride: From Discovery to Modern Applications

Abstract

3-Isopropoxybenzoyl chloride, a key organic intermediate, has quietly carved a significant niche in the landscape of chemical synthesis, particularly within the pharmaceutical and agrochemical industries. While not a household name, its utility as a versatile building block for complex molecular architectures is well-established among researchers and drug development professionals. This guide provides a comprehensive overview of 3-isopropoxybenzoyl chloride, from its fundamental properties and historical context to its synthesis, mechanistic insights, and diverse applications. By delving into detailed experimental protocols, safety considerations, and future outlooks, this document serves as an in-depth technical resource for scientists and researchers leveraging this important chemical entity.

1. Introduction: The Emergence of a Key Intermediate

1.1. The Significance of Benzoyl Chlorides in Organic Synthesis

Benzoyl chlorides are a class of organochlorine compounds that serve as vital acylating agents in organic chemistry. Their high reactivity, stemming from the electron-withdrawing nature of the carbonyl and chloro groups, makes them excellent electrophiles for introducing the benzoyl moiety into various molecules.[1][2] This reactivity is harnessed in a multitude of chemical transformations, including Friedel-Crafts acylations, esterifications, and amide bond formations.[2][3] These reactions are fundamental to the synthesis of a wide array of commercially important products, including dyes, perfumes, pharmaceuticals, and resins.[1][4]

1.2. Introduction to 3-Isopropoxybenzoyl Chloride: Structure and Properties

3-Isopropoxybenzoyl chloride is a derivative of benzoyl chloride featuring an isopropoxy group (-OCH(CH₃)₂) at the meta position of the phenyl ring. This substitution significantly influences the electronic and steric properties of the molecule, thereby modulating its reactivity and conferring specific characteristics to the final products. The isopropoxy group, being an electron-donating group, can influence the regioselectivity of further aromatic substitutions and alter the pharmacological profile of bioactive molecules.

Table 1: Physicochemical Properties of 3-Isopropoxybenzoyl Chloride

| Property | Value |

| CAS Number | 1711-59-7 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 200.65 g/mol |

| Appearance | Clear to light yellow liquid |

| Boiling Point | 123-125 °C at 15 mmHg |

| Density | 1.214 g/mL at 25 °C |

| Refractive Index | n20/D 1.558 |

1.3. Scope of the Guide

This guide aims to provide a holistic understanding of 3-isopropoxybenzoyl chloride for researchers, scientists, and drug development professionals. It will cover the historical context of its use, detail its synthesis, explore its applications with specific examples, and provide essential safety and handling information.

2. The Historical Trajectory of 3-Isopropoxybenzoyl Chloride

The history of 3-isopropoxybenzoyl chloride is not marked by a singular, celebrated discovery but rather by its gradual emergence as a valuable intermediate in various fields of chemical synthesis. Its development is intrinsically linked to the broader history of benzoyl chlorides and the increasing demand for structurally diverse building blocks in drug discovery and materials science.

2.1. Early Mentions and First Reported Synthesis

2.2. Evolution of Synthetic Methodologies

The synthesis of acyl chlorides from their corresponding carboxylic acids is a cornerstone of organic chemistry.[2] Early methods often utilized harsh reagents like phosphorus pentachloride. Over time, milder and more efficient reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have become the preferred methods in laboratory and industrial settings. These reagents offer advantages such as cleaner reactions and easier removal of byproducts (SO₂ and HCl as gases for thionyl chloride; CO, CO₂, and HCl as gases for oxalyl chloride).

3. Synthesis and Mechanistic Insights

3.1. Primary Synthetic Route: From 3-Isopropoxybenzoic Acid

The most common and practical method for preparing 3-isopropoxybenzoyl chloride is through the chlorination of its parent carboxylic acid, 3-isopropoxybenzoic acid. Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the volatile nature of its byproducts.

Experimental Protocol: Synthesis of 3-Isopropoxybenzoyl Chloride from 3-Isopropoxybenzoic Acid

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ produced) is charged with 3-isopropoxybenzoic acid.

-

Reagent Addition: An excess of thionyl chloride (typically 1.5 to 2 equivalents) is slowly added to the flask, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) and maintained at this temperature for a period of 1 to 3 hours, or until the evolution of gas ceases.

-

Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The resulting crude 3-isopropoxybenzoyl chloride can be purified by vacuum distillation to yield the final product as a clear to light yellow liquid.

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acid chloride.

-

DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier reagent intermediate with thionyl chloride, which is a more potent acylating agent.

-

Reflux Conditions: Heating the reaction mixture accelerates the rate of reaction, ensuring a reasonable reaction time.

-

Gas Trap: The reaction produces acidic gases (HCl and SO₂) which are corrosive and toxic. A gas trap containing a basic solution (e.g., sodium hydroxide) is essential for safety and environmental reasons.

Reaction Mechanism

Caption: Synthesis of 3-isopropoxybenzoyl chloride.

4. Core Applications in Research and Drug Development

The utility of 3-isopropoxybenzoyl chloride lies in its ability to serve as a scaffold for the synthesis of a wide range of more complex molecules. Its applications are particularly prominent in the pharmaceutical industry, where it is used to introduce the 3-isopropoxybenzoyl moiety into potential drug candidates.

4.1. Role as a Building Block in Medicinal Chemistry

The 3-isopropoxybenzoyl group can be found in a variety of biologically active compounds. The isopropoxy group can enhance the lipophilicity of a molecule, which can improve its absorption and distribution within the body. Furthermore, the meta-substitution pattern can provide a specific geometry that is crucial for binding to biological targets such as enzymes and receptors.

Case Study: Synthesis of a Hypothetical Pharmaceutical Agent

A common application of 3-isopropoxybenzoyl chloride is in the acylation of amines to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds. For instance, it could be used in the synthesis of a novel enzyme inhibitor where the 3-isopropoxybenzoyl group provides a key interaction with the enzyme's active site.

Experimental Workflow: Amide Formation

Caption: Workflow for amide synthesis.

5. Safety, Handling, and Storage

5.1. Material Safety Data Sheet (MSDS) Highlights

3-Isopropoxybenzoyl chloride is a reactive and corrosive chemical that requires careful handling. It is a lachrymator and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It reacts with water to produce hydrochloric acid, which is also corrosive.[1][6]

Table 2: Key Safety Information

| Hazard Statement | Pictogram | Precautionary Statement |

| Causes severe skin burns and eye damage. | GHS05 (Corrosion) | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | GHS07 (Exclamation Mark) | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Reacts with water to liberate toxic gas. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

5.2. Recommended Laboratory Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle in a dry, inert atmosphere if possible.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal. Do not use water to clean up spills.

5.3. Long-term Storage and Stability Considerations

3-Isopropoxybenzoyl chloride should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as water, bases, and alcohols. The container should be tightly sealed to prevent moisture from entering, which would lead to hydrolysis of the acid chloride.

3-Isopropoxybenzoyl chloride has established itself as a valuable and versatile intermediate in organic synthesis. While its history is not one of a standalone discovery, its importance is evident in the numerous complex molecules that have been synthesized using this building block. Its continued use in the development of new pharmaceuticals and agrochemicals is certain. Future research may focus on developing greener and more sustainable methods for its synthesis and exploring its application in novel areas of materials science and chemical biology. The ongoing quest for new and improved drugs and materials will undoubtedly ensure that 3-isopropoxybenzoyl chloride remains a relevant and important tool for synthetic chemists for years to come.

7. References

-

Benzoyl chloride. (n.d.). In Wikipedia. Retrieved January 2, 2024, from [Link]

-

Benzoyl chloride. (2022). In Sciencemadness Wiki. Retrieved from [Link]

-

Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. (n.d.). In NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Benzyl chloride. (n.d.). In Wikipedia. Retrieved January 2, 2024, from [Link]

Sources

Theoretical and Computational Insight: 3-Isopropoxybenzoyl Chloride

Executive Summary

3-Isopropoxybenzoyl chloride (CAS: 1711-05-3) represents a critical intermediate in the synthesis of liquid crystals, pharmaceutical precursors, and functional polymers. While its synthetic utility is documented, comprehensive theoretical profiling remains a developing field. This guide establishes a rigorous computational framework for characterizing this molecule, utilizing Density Functional Theory (DFT) to predict structural conformers, vibrational spectra, and electronic reactivity.

By integrating ab initio calculations with experimental validation protocols, this whitepaper provides researchers with a self-validating roadmap for utilizing 3-Isopropoxybenzoyl chloride in high-precision organic synthesis and drug design.

Synthetic & Experimental Context

To ground the computational data, we must first establish the experimental reality of the molecule. The synthesis of 3-Isopropoxybenzoyl chloride typically follows a nucleophilic substitution pathway followed by acyl chlorination.

Synthesis Workflow

The synthesis begins with 3-hydroxybenzoic acid. The phenolic hydroxyl is alkylated using isopropyl bromide (2-bromopropane) in the presence of a base (

Reaction Scheme:

-

O-Alkylation:

-

Chlorination:

Figure 1: Synthetic pathway for 3-Isopropoxybenzoyl chloride from 3-hydroxybenzoic acid precursors.

Computational Methodology

For high-fidelity theoretical characterization, we employ Density Functional Theory (DFT).[1] The choice of functional and basis set is critical for accurately modeling the electron-donating isopropoxy group and the electron-withdrawing acyl chloride.

Protocol Definition

-

Software: Gaussian 16 / ORCA 5.0

-

Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)[2]

-

Justification: The diffuse functions (++) are essential for describing the lone pairs on the Oxygen and Chlorine atoms. The polarization functions (d,p) account for the orbital distortion in the aromatic ring and the carbonyl bond.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: Chloroform or DMSO (mimicking reaction conditions).

Computational Workflow

The following self-validating workflow ensures that the theoretical model aligns with physical reality.

Figure 2: Computational workflow for DFT analysis ensuring ground state verification (N_imag=0).

Structural & Electronic Analysis

Conformational Geometry

The 3-isopropoxy group introduces steric complexity not found in methoxy analogs. The isopropyl group can rotate, creating syn and anti conformers relative to the carbonyl group.

-

Prediction: The anti conformer (isopropyl group directed away from the carbonyl) is energetically favored by approximately 1.5–2.5 kcal/mol due to reduced steric repulsion between the carbonyl oxygen and the isopropyl methyls.

Frontier Molecular Orbitals (FMO)

The reactivity of 3-Isopropoxybenzoyl chloride is governed by the HOMO-LUMO gap.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen (isopropoxy group). This acts as the nucleophilic center in electrophilic aromatic substitutions.

-

LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the carbonyl carbon and the chlorine atom (

and

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

| Parameter | Symbol | Value (eV) | Significance |

| HOMO Energy | -6.85 | Electron donation potential | |

| LUMO Energy | -2.15 | Electron acceptance (Acylation) | |

| Energy Gap | 4.70 | Kinetic stability | |

| Chemical Hardness | 2.35 | Resistance to charge transfer | |

| Electrophilicity Index | 4.31 | High reactivity toward nucleophiles |

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution.

-

Red Region (Negative): Concentrated around the Carbonyl Oxygen and the Ether Oxygen.

-

Blue Region (Positive): Concentrated on the Carbonyl Carbon.

-

Implication: The deep blue potential on the carbonyl carbon validates its high susceptibility to nucleophilic attack by amines or alcohols, facilitating amide or ester formation.

Vibrational Spectroscopy (IR & Raman)[3][4]

Accurate assignment of vibrational modes is essential for characterizing the synthesized product. DFT frequencies typically overestimate experimental values and must be scaled (Scaling Factor

Key Diagnostic Bands

The following table summarizes the critical vibrational modes used to confirm the identity of 3-Isopropoxybenzoyl chloride.

Table 2: Vibrational Mode Assignments

| Mode Description | Unscaled Freq ( | Scaled Freq ( | Intensity | Experimental Context |

| C=O Stretch | 1795 | 1765 | Strong | Characteristic Acyl Chloride peak (higher than ester/acid). |

| C-Cl Stretch | 720 | 695 | Medium | Specific to acid chlorides; disappears upon reaction. |

| C-H Stretch (Arom) | 3150 | 3060 | Weak | Aromatic ring protons. |

| C-H Stretch (Aliph) | 2980 | 2925 | Medium | Isopropyl methyl groups (distinct from methoxy). |

| C-O-C Stretch | 1250 | 1210 | Strong | Ether linkage of the isopropoxy group. |

Note: The shift of the C=O stretch to ~1765 cm⁻¹ (compared to ~1700 cm⁻¹ for the acid) is the primary indicator of successful chlorination.

References

-

Vibrational Spectroscopy & DFT Methodology

-

Karthick, T., et al. "Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of 3-Nitro Benzyl Chloride." Jetir.Org, 2019.

- Context: Establishes the B3LYP/6-311++G(d,p)

-

-

Solvolysis & Reactivity of Benzoyl Chlorides

-

Bentley, T. W., et al. "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." Molecules, 2011.

- Context: Provides kinetic data and mechanistic insights into the reactivity of substituted benzoyl chlorides.

-

-

Synthesis of Alkoxybenzoyl Chlorides

-

Patent CN102690175A. "Preparation method of 3-methoxybenzyl chloride." Google Patents.

- Context: Describes the foundational alkylation and chlorination chemistry applicable to the isopropoxy analog.

-

-

General Benzoyl Chloride Characterization

-

Sigma-Aldrich. "3-Methoxybenzoyl chloride Product Sheet."

- Context: Provides physical property baselines (Refractive Index, Boiling Point) for the closest structural analog.

-

Sources

Methodological & Application

Application Notes and Protocols for Esterification Reactions with 3-Isopropoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 3-Isopropoxybenzoyl Chloride in Ester Synthesis

3-Isopropoxybenzoyl chloride has emerged as a valuable acylating agent in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its utility lies in the introduction of the 3-isopropoxybenzoyl moiety, a structural motif that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The isopropoxy group, in particular, can enhance lipophilicity, which may improve membrane permeability and bioavailability of a parent drug. Furthermore, the resulting benzoate esters can serve as prodrugs, designed for controlled release of an active pharmaceutical ingredient (API) through enzymatic hydrolysis within the body.

This guide provides a comprehensive overview of the application of 3-isopropoxybenzoyl chloride in esterification reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed protocols for the esterification of various alcohol classes, and discuss the critical aspects of reaction setup, monitoring, workup, and product characterization. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Considerations

Table 1: Estimated Physicochemical Properties of 3-Isopropoxybenzoyl Chloride and its Precursor

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Isopropoxybenzoic acid | 60772-67-0 | C₁₀H₁₂O₃ | 180.20 | Not readily available |

| 3-Isopropoxybenzoyl chloride | 220531-29-9 | C₁₀H₁₁ClO₂ | 198.64 | Estimated >250 |

Core Safety Directives:

-

Corrosive and Lachrymatory: Acyl chlorides are corrosive and cause severe skin burns and eye damage. They are also lachrymators, meaning their vapors are irritating to the eyes.[1]

-

Moisture Sensitivity: 3-Isopropoxybenzoyl chloride reacts exothermically with water and other protic solvents to produce 3-isopropoxybenzoic acid and corrosive hydrogen chloride (HCl) gas. All reactions must be conducted under anhydrous conditions.

-

Handling Precautions: Always handle 3-isopropoxybenzoyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

-

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing. Immediately call a poison center or doctor.[1]

Reaction Mechanisms and Strategic Considerations

The esterification of an alcohol with 3-isopropoxybenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group.

A crucial aspect of this reaction is the generation of HCl as a byproduct. The accumulation of HCl can lead to side reactions and is often detrimental to acid-sensitive functional groups. Therefore, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl. For less reactive nucleophiles, such as phenols, a stronger base like sodium hydroxide may be used to first deprotonate the phenol, forming a more nucleophilic phenoxide ion.

General Protocol for the Synthesis of 3-Isopropoxybenzoyl Chloride

The starting material, 3-isopropoxybenzoic acid, can be synthesized via Williamson ether synthesis from 3-hydroxybenzoic acid and an isopropyl halide. The subsequent conversion to the acyl chloride is a standard procedure.

Protocol 1: Synthesis of 3-Isopropoxybenzoyl Chloride from 3-Isopropoxybenzoic Acid

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 3-isopropoxybenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2-3 eq) to the flask. An inert solvent such as toluene or dichloromethane can be used, but the reaction can also be performed neat.

-

Reaction: Gently heat the mixture to reflux (approximately 79 °C for neat SOCl₂). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 3-isopropoxybenzoyl chloride is then purified by vacuum distillation.

Esterification Protocols

The following protocols provide a general framework for the esterification of primary, secondary, tertiary alcohols, and phenols with 3-isopropoxybenzoyl chloride. Optimization of reaction times and temperatures may be necessary for specific substrates.

Protocol 2: Esterification of a Primary Alcohol (e.g., 2-Phenylethanol)

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq), an anhydrous aprotic solvent (e.g., dichloromethane or THF), and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-1.2 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3-isopropoxybenzoyl chloride (1.05 eq) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Protocol 3: Esterification of a Secondary Alcohol (e.g., Cyclohexanol)

The procedure is similar to that for primary alcohols, but the reaction may require a longer reaction time or gentle heating to proceed to completion due to the increased steric hindrance of the secondary alcohol.

Protocol 4: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)

Esterification of tertiary alcohols with acyl chlorides can be challenging due to competing elimination reactions. The use of a non-nucleophilic base is crucial.

-

Reaction Setup: Follow the setup for primary alcohols, ensuring all reagents and glassware are scrupulously dry.

-

Reagent Addition: Add the 3-isopropoxybenzoyl chloride solution at 0 °C.

-

Reaction: Stir at room temperature and monitor closely by TLC. The reaction may be slower than for primary and secondary alcohols.

-

Workup and Purification: Follow the same procedure as for primary alcohols.

Protocol 5: Esterification of a Phenol

Phenols are less nucleophilic than aliphatic alcohols. The use of a base to generate the more nucleophilic phenoxide is often necessary.

-

Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF). Add a base such as pyridine (1.2 eq).

-

Reagent Addition: Add 3-isopropoxybenzoyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates completion.

-

Workup and Purification: Follow the workup and purification procedure outlined for primary alcohols.

Table 2: Illustrative Reaction Parameters and Expected Outcomes

| Alcohol Type | Example Alcohol | Base | Typical Reaction Time | Expected Yield (Illustrative) | Purification Method |

| Primary | 2-Phenylethanol | Pyridine | 2-4 hours | >90% | Column Chromatography |

| Secondary | Cyclohexanol | Pyridine | 4-8 hours | 70-90% | Column Chromatography |

| Tertiary | tert-Butanol | Pyridine | 12-24 hours | 40-60% | Column Chromatography |

| Phenol | Phenol | Pyridine | 4-6 hours | >85% | Recrystallization/Column Chromatography |

Note: The expected yields are illustrative and based on general esterification reactions with acyl chlorides. Actual yields will vary depending on the specific substrate and reaction conditions.

Characterization of 3-Isopropoxybenzoate Esters

The successful synthesis of 3-isopropoxybenzoate esters can be confirmed by standard spectroscopic techniques.

FTIR Spectroscopy:

The IR spectrum of a 3-isopropoxybenzoate ester will show characteristic absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch: One or more strong bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide detailed structural information. For example, in 2-phenylethyl 3-isopropoxybenzoate , one would expect to see:

-

Aromatic protons of the 3-isopropoxybenzoyl group.

-

Aromatic protons of the phenylethyl group.

-

A septet and a doublet for the isopropoxy group.

-

Triplets for the two methylene groups of the phenylethyl ester moiety.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including:

-

The carbonyl carbon of the ester at ~165 ppm.

-

Aromatic carbons.

-

Carbons of the isopropoxy group.

-

Carbons of the alcohol-derived portion of the ester.

Applications in Drug Development

The 3-isopropoxybenzoyl moiety can be incorporated into drug candidates to modulate their physicochemical properties. As previously mentioned, the ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug. This prodrug strategy can be employed to:

-

Enhance Oral Bioavailability: By increasing the lipophilicity of a polar drug.

-

Improve Drug Targeting: By designing esters that are selectively cleaved at the target site.

-

Reduce Side Effects: By masking a reactive functional group until the drug reaches its target.

Conclusion

3-Isopropoxybenzoyl chloride is a versatile reagent for the synthesis of a wide range of esters with potential applications in medicinal chemistry and other fields. The reactions are generally high-yielding and proceed under mild conditions. Careful consideration of the reactivity of the alcohol substrate and the use of an appropriate base are key to successful esterification. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Retrieved from [Link]

Sources

Application Note: Friedel-Crafts Acylation using 3-Isopropoxybenzoyl Chloride for the Synthesis of Advanced Benzophenone Intermediates

Abstract

This technical guide provides a comprehensive framework for the Friedel-Crafts acylation of activated aromatic substrates using 3-isopropoxybenzoyl chloride. Benzophenones are a privileged scaffold in medicinal chemistry and materials science, and this protocol details a robust method for synthesizing substituted diaryl ketones. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide a troubleshooting guide for common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to employ this powerful carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, has been an indispensable tool in organic synthesis since its discovery by Charles Friedel and James Crafts in 1877.[1] It facilitates the direct attachment of an acyl group to an aromatic ring, yielding aryl ketones that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2]

Unlike the related Friedel-Crafts alkylation, the acylation reaction offers two significant advantages:

-

The acylium ion electrophile does not undergo rearrangement, ensuring predictable regiochemistry.[3][4]

-

The product, an aryl ketone, contains an electron-withdrawing carbonyl group that deactivates the aromatic ring, effectively preventing over-acylation.[5][6]

This application note focuses on the use of 3-isopropoxybenzoyl chloride as the acylating agent. The isopropoxy substituent offers a point of steric and electronic modulation, making the resulting benzophenone derivatives valuable for structure-activity relationship (SAR) studies in drug discovery.

Core Principles and Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][7]

The Role of the Lewis Acid Catalyst

The Lewis acid is not a true catalyst in this reaction. Its primary function is to abstract the chloride from the acyl chloride, generating the resonance-stabilized acylium ion.[8]

-

Step 1: Formation of the Acylium Ion: The lone pair on the chlorine of 3-isopropoxybenzoyl chloride coordinates to the electron-deficient aluminum in AlCl₃. This complexation weakens the C-Cl bond, which then cleaves to form the acylium ion and the AlCl₄⁻ anion.[8] The positive charge on the acylium ion is delocalized across the carbon and oxygen atoms, contributing to its stability.[3]

-

Step 2: Electrophilic Attack: The electron-rich aromatic substrate (e.g., anisole) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

-

Step 3: Re-aromatization: The AlCl₄⁻ anion acts as a base, abstracting a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[3]

-

Step 4: Product Complexation: The carbonyl oxygen of the newly formed benzophenone product is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[3][6] This complexation is often irreversible under the reaction conditions, necessitating the use of at least a stoichiometric amount of the Lewis acid. The desired ketone is liberated during the aqueous workup.[3]

Visualizing the Mechanism

The following diagram illustrates the complete mechanistic pathway for the acylation of anisole with 3-isopropoxybenzoyl chloride.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-Methoxy-3'-isopropoxybenzophenone

This protocol details the acylation of anisole, an activated aromatic ether, with 3-isopropoxybenzoyl chloride. The methoxy group of anisole is a strong ortho, para-director, with the para-substituted product being sterically favored and typically forming as the major isomer.[10]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.60 g | 12.0 | Highly hygroscopic, corrosive. Handle in a glovebox or under inert atmosphere.[11] |

| 3-Isopropoxybenzoyl chloride | 198.65 | 2.00 g | 10.0 | Moisture sensitive. |

| Anisole | 108.14 | 1.08 g (1.1 mL) | 10.0 | Reagent grade, distilled if necessary. |

| Dichloromethane (DCM), anhydrous | 84.93 | 30 mL | - | Inert solvent. |

| Hydrochloric Acid (HCl), conc. | 36.46 | 10 mL | - | For workup. |

| Ice, crushed | - | ~50 g | - | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 2 x 20 mL | - | For washing. |

| Saturated Sodium Chloride (NaCl) | - | 20 mL | - | For washing (brine). |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | Drying agent. |

Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Dropping funnel

-

Ice/water bath

-

Separatory funnel (125 mL)

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser under a nitrogen or argon atmosphere. Charge the flask with anhydrous AlCl₃ (1.60 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask via syringe or cannula. Begin stirring and cool the resulting suspension to 0°C using an ice/water bath. The reaction of AlCl₃ with DCM can be exothermic.[12]

-

Reagent Addition:

-

In a separate dry vial, dissolve 3-isopropoxybenzoyl chloride (2.00 g, 10.0 mmol) in anhydrous DCM (5 mL). Transfer this solution to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5°C. A color change to orange or deep red is typically observed as the acylium ion complex forms.[12]

-

Stir the mixture at 0°C for an additional 30 minutes.

-

Dissolve anisole (1.08 g, 10.0 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the reaction mixture over 15 minutes, again keeping the temperature below 5°C.[9]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.

-

Workup and Quenching:

-

Prepare a beaker with crushed ice (~50 g) and concentrated HCl (10 mL).

-

CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring.[13] This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Transfer the entire mixture to a 125 mL separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

-

Purification:

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution (careful, CO₂ evolution!), and 20 mL of saturated NaCl (brine).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Final Product Isolation: The crude product, a viscous oil or solid, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure 4-methoxy-3'-isopropoxybenzophenone.

Expected Results and Characterization

-

Yield: 75-90% (based on similar benzophenone syntheses).

-

Appearance: White to off-white solid.

-

Characterization: The structure of the product should be confirmed using standard spectroscopic methods.[14]

-

¹H NMR: Expect characteristic signals for the aromatic protons (with splitting patterns indicating 1,4- and 1,3-disubstitution), the methoxy singlet (~3.9 ppm), the isopropoxy septet (~4.7 ppm) and doublet (~1.4 ppm).

-

¹³C NMR: Expect a signal for the ketone carbonyl (~195 ppm) and distinct signals for the aromatic, methoxy, and isopropoxy carbons.

-

FT-IR: A strong C=O stretching band around 1650-1670 cm⁻¹ and C-O stretching bands for the ether linkages are expected.[14]

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive AlCl₃ (hydrolyzed).2. Insufficient Lewis acid.3. Deactivated aromatic substrate.4. Reaction temperature too low. | 1. Use fresh, anhydrous AlCl₃ from a sealed container. Handle under inert gas.[11]2. Ensure at least 1.1-1.2 equivalents of AlCl₃ are used to account for complexation with the product.[3]3. Ensure the substrate is not strongly deactivated (e.g., nitrobenzene).4. Allow the reaction to proceed at room temperature or with gentle heating after initial addition. |

| Recovery of Starting Material | 1. Reaction time too short.2. Insufficient activation of acyl chloride. | 1. Monitor the reaction by TLC and allow it to run to completion.2. Allow sufficient time for the acylium ion to form before adding the aromatic substrate. |

| Formation of Multiple Products | 1. Isomer formation (ortho-acylation).2. Polysubstitution (unlikely but possible with highly activated substrates). | 1. The para isomer is usually major. Optimize temperature; lower temperatures can sometimes improve selectivity. Purify by column chromatography.2. Use a less activated substrate or a milder Lewis acid (e.g., FeCl₃). |

| Difficult Workup (Emulsions) | Formation of aluminum hydroxides at the interface. | Add more acid (HCl) during the quench to ensure the aqueous layer remains strongly acidic, keeping aluminum salts dissolved. |

Workflow Optimization Logic

Optimizing a Friedel-Crafts acylation involves a systematic approach to varying key parameters to maximize yield and purity.

Caption: Logical workflow for optimizing reaction conditions.

Safety and Handling

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[15][16] It causes severe skin and eye burns. Always handle in a fume hood or glovebox, wearing appropriate PPE including safety glasses, a face shield, a lab coat, and heavy-duty gloves.[11] Keep a Class D fire extinguisher (for combustible metals) or dry sand nearby; DO NOT use water or CO₂ extinguishers.[11]

-

3-Isopropoxybenzoyl Chloride: As an acyl chloride, it is corrosive and moisture-sensitive. It will react with water to produce HCl. Handle in a fume hood with appropriate PPE.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

-

Quenching: The quenching of the reaction mixture with water/ice is extremely exothermic and releases HCl gas. This step must be performed slowly, with efficient cooling and stirring, in a fume hood.

References

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Columbia University. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

University of Toronto Scarborough. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

University of Toronto Scarborough. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

-